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Compound of Interest

2-Fluoro-5-methoxyphenylboronic
Compound Name: d
aci

cat. No.: B1307766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-
methoxyphenylboronic acid, a key building block in organic synthesis, particularly in cross-
coupling reactions. This document details its structural characterization through Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). Due to the limited availability of experimentally verified public spectral data, this guide
combines known properties with predicted spectral data based on established principles and
analysis of similar compounds.

Core Data Summary

The following tables summarize the key physical properties and spectral data for 2-Fluoro-5-
methoxyphenylboronic acid.

Property Value

Molecular Formula C7HsBFO3

Molecular Weight 169.95 g/mol [1]

Appearance White to light yellow powder/crystal
Melting Point 194-196 °C
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For arylboronic acids, care must be taken during sample preparation, as they can
form trimeric anhydrides (boroxines), which can lead to complex and difficult-to-interpret
spectra.[2] Using a deuterated protic solvent like methanol-d4 can often break up these
oligomers and provide a clearer spectrum.[2]

'H NMR Spectral Data (Predicted)

Solvent: Methanol-d4 Frequency: 400 MHz

. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
J(H,H) = 8.5,
~7.50 dd 1H Ar-H (H-6)
J(H,F)=5.5
J(H,F) = 10.0,
~7.15 dd 1H Ar-H (H-3)
J(H,H)=3.0
J(H,H) = 8.5, 3.0,
~6.95 ddd 1H Ar-H (H-4)
JH,F) =25
3.85 S 3H - -OCHs
4555 brs 2H - -B(OH)2

13C NMR Spectral Data (Predicted)

Solvent: Methanol-d4 Frequency: 100 MHz
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Chemical Shift (6, ppm) Assignment
~160 (d, 1J(C,F) = 245 Hz) Ar-C-F (C-2)
~158 Ar-C-OCHs (C-5)
~125 (d, 3J(C,F) = 8 Hz) Ar-C-H (C-4)
~120 (d, 2J(C,F) = 20 Hz) Ar-C-H (C-3)
~118 (d, 2J(C,F) = 25 Hz) Ar-C-H (C-6)
~115 (d) Ar-C-B (C-1)
56.0 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2-Fluoro-5-methoxyphenylboronic acid is expected to show characteristic absorptions for
the O-H, C-H, C=C, B-O, and C-F bonds.

Key IR Absorption Bands (Predicted)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (from B(OH)z and

3500-3200 Broad, Strong _

potential water)
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch (-OCH3)
1610-1580 Medium-Strong Aromatic C=C stretch
1500-1400 Strong Aromatic C=C stretch
1380-1320 Strong B-O stretch
1250-1200 Strong Aryl-O stretch (asymmetric)
1100-1000 Strong C-F stretch
~1030 Medium Aryl-O stretch (symmetric)
800-700 Strong Out-of-plane C-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elemental
composition. For 2-Fluoro-5-methoxyphenylboronic acid, the molecular ion peak [M]* would
be expected at m/z 169.95.

Mass Spectrometry Data

m/z Value Interpretation
170.05 [M]*, Molecular ion (most abundant isotope)
152.04 [M-H20]*, Loss of a water molecule

[M-CO]*, Loss of carbon monoxide from the

141.04

methoxy group
127.03 [M-B(OH)2]*, Loss of the boronic acid group
111.03 [M-Hz20 - CsHs]*, Further fragmentation
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Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data
discussed above.

NMR Spectroscopy Protocol (for Arylboronic Acids)

e Sample Preparation:

o Weigh 5-10 mg of 2-Fluoro-5-methoxyphenylboronic acid directly into a clean, dry NMR
tube.

o Add approximately 0.6-0.7 mL of deuterated methanol (Methanol-da).

o Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
The use of methanol-d4 helps to break down boroxine anhydrides, which can complicate
the spectrum.[2]

¢ Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Tune and shim the probe to the solvent.
e 1H NMR Acquisition:
o Acquire a *H NMR spectrum using a standard pulse sequence.
o Set the spectral width to approximately 12-15 ppm.
o Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
o Set a relaxation delay of 1-5 seconds.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to approximately 0-220 ppm.
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o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is
typically required.

» Data Processing:

Process the raw Free Induction Decay (FID) data using appropriate NMR software.

[¢]

[e]

Apply a Fourier transform, phase correction, and baseline correction.

o

Reference the spectra to the residual solvent peak (Methanol-d4: 8H = 3.31 ppm, 8C =
49.0 ppm).

o

Integrate the peaks in the *H NMR spectrum and identify the multiplicities and coupling
constants.

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or
ethanol, followed by a dry cloth.

e Background Spectrum:

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

e Sample Analysis:

o Place a small amount of the solid 2-Fluoro-5-methoxyphenylboronic acid powder onto
the center of the ATR crystal.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

o Data Acquisition:
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o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Co-add 16-32 scans at a resolution of 4 cm~* to improve the signal-to-noise ratio.

» Data Processing:
o The software will automatically perform a background subtraction.

o lIdentify and label the significant absorption peaks.

Electron lonization Mass Spectrometry (EI-MS) Protocol

e Sample Preparation:

o Dissolve a small amount of 2-Fluoro-5-methoxyphenylboronic acid in a volatile organic
solvent such as methanol or dichloromethane to a concentration of approximately 1
mg/mL.

e Instrument Setup:
o The mass spectrometer should be equipped with an electron ionization source.[3]

o The sample can be introduced via a direct insertion probe or, if coupled with gas
chromatography, through the GC column. For a solid sample, a direct insertion probe is
common.

 lonization and Analysis:
o The sample is volatilized in the ion source.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.[3][4]

o The resulting ions are accelerated into the mass analyzer, where they are separated
based on their mass-to-charge (m/z) ratio.

» Data Acquisition:
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o The detector records the abundance of each ion at a specific m/z value, generating a
mass spectrum.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-400).

o Data Analysis:
o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to gain structural information. The difference in m/z
between the molecular ion and fragment peaks corresponds to the loss of neutral
fragments.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Fluoro-5-methoxyphenylboronic acid.
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Sample Preparation

2-Fluoro-5-methoxyphenylboronic acid (Solid)

Spectroscopic Techniques
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical Relationship of Spectral Data to Molecular
Structure

This diagram illustrates how different spectral data types contribute to the confirmation of the

molecular structure of 2-Fluoro-5-methoxyphenylboronic acid.
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Spectral Data Evidence

1H NMR:
Aromatic Protons
-OCHs Protons
-B(OH)2 Protons

Confirms H framework

13C NMR:
7 Unique Carbon Environments
C-F Coupling

Molecular Structure

Confirms C backbone

2-Fluoro-5-methoxyphenylboronic acid
C7HsBFO3
MW: 169.95

Identifies functional groups

b4

IR:
O-H, C-H, C=C, B-O, C-F
Functional Groups

Confirms molecular weight

MS:
[M]* at m/z 170.05
Molecular Weight Confirmation

Click to download full resolution via product page

Caption: Relationship between spectral data and molecular structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 2-Fluoro-5-methoxyphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307766#2-fluoro-5-methoxyphenylboronic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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